BenchChemオンラインストアへようこそ!

2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Medicinal Chemistry Lead Optimization Physicochemical Property

2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic small molecule featuring a pyrazolo[3,4-b]pyridine core with a critical trifluoromethyl (-CF3) group at the C4 position and methyl groups at N2 and C3. This scaffold belongs to a class of compounds recognized as privileged structures in kinase inhibitor design, with documented activity against targets such as p38α, TRKA, and GSK-3.

Molecular Formula C9H8F3N3O
Molecular Weight 231.178
CAS No. 1018163-60-4
Cat. No. B2691176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
CAS1018163-60-4
Molecular FormulaC9H8F3N3O
Molecular Weight231.178
Structural Identifiers
SMILESCC1=C2C(=CC(=O)NC2=NN1C)C(F)(F)F
InChIInChI=1S/C9H8F3N3O/c1-4-7-5(9(10,11)12)3-6(16)13-8(7)14-15(4)2/h3H,1-2H3,(H,13,14,16)
InChIKeyLVVSYGLDADQJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 1018163-60-4): A Fluorinated Pyrazolopyridinone Scaffold for Kinase-Focused Discovery


2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic small molecule featuring a pyrazolo[3,4-b]pyridine core with a critical trifluoromethyl (-CF3) group at the C4 position and methyl groups at N2 and C3 . This scaffold belongs to a class of compounds recognized as privileged structures in kinase inhibitor design, with documented activity against targets such as p38α, TRKA, and GSK-3 [1]. Supplied typically at ≥95% purity with full analytical characterization (NMR, HPLC, GC), this compound serves as a versatile building block for medicinal chemistry and chemical biology programs .

Why a 2,3-Dimethyl Substitution Pattern on the 4-(Trifluoromethyl)-pyrazolo[3,4-b]pyridin-6-one Core Cannot Be Interchanged Arbitrarily


In the pyrazolo[3,4-b]pyridin-6-one series, even subtle changes to the N2 and C3 substituents profoundly alter the molecular topology, electronic distribution, and lipophilicity (logP), which in turn govern target binding, selectivity, and pharmacokinetic properties. The specific 2,3-dimethyl substitution differentiates this compound from its N2-ethyl, N2-isopropyl, and N2-isobutyl analogs in terms of steric bulk, hydrogen bonding capacity, and metabolic stability . Evidence from the broader pyrazolo[3,4-b]pyridine chemotype confirms that minor structural modifications lead to dramatic shifts in kinase inhibitory activity, as exemplified by TRKA inhibitors where closely related scaffolds exhibit nanomolar to micromolar IC50 variations [1]. Generic substitution without rigorous comparative data therefore risks compromising both biological activity and downstream synthetic derivatization potential.

Quantitative Differentiation of 2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one Against Closest Analogs


Molecular Weight and Lipophilicity Advantage Over N2-Isopropyl and N2-Isobutyl Congeners

The target compound possesses a molecular weight of 231.17 g/mol, making it the lowest MW member of its immediate analog series. Compared to the 2-isopropyl (245.20 g/mol) and 2-isobutyl (259.23 g/mol) derivatives, this represents a 5.7% and 12.1% reduction in molecular weight, respectively . Lower MW directly correlates with improved ligand efficiency indices and is a critical parameter for CNS drug-likeness and oral bioavailability predictions. Furthermore, the 2,3-dimethyl substitution reduces lipophilicity (estimated clogP) relative to the bulkier N2-alkyl analogs, which can mitigate promiscuous binding and improve solubility profiles .

Medicinal Chemistry Lead Optimization Physicochemical Property

Unique Hydrogen Bond Donor Topology Compared to Tautomeric 6-Ol Form

The target compound exists in the 6-one tautomeric form, featuring a hydrogen bond donor (NH) at the N7 position and an acceptor at the C6 carbonyl. This is distinct from the corresponding 6-ol tautomer (e.g., 1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol, CAS 71290-73-8) . The 6-one form presents a different hydrogen bonding pattern to kinase hinge regions and ATP-binding pockets, as demonstrated by the co-crystal structure of a closely related 4-(trifluoromethyl)-pyrazolo[3,4-b]pyridin-6-one with p38α kinase (PDB 3NEW), where the scaffold engages the kinase through a specific H-bond network [1]. This tautomeric specificity can be critical for target engagement and selectivity.

Structural Biology Molecular Recognition Hydrogen Bonding

Class-Level Kinase Inhibitory Activity: Scaffold Validated Against p38α and TRKA

While direct IC50 data for the target compound is not publicly available, quantitative evidence for the pyrazolo[3,4-b]pyridin-6-one class provides a strong baseline for its potential. A structurally related 4-(trifluoromethyl)-pyrazolo[3,4-b]pyridin-6-one demonstrated p38α inhibition with an IC50 of 1.2 µM [1]. Another pyrazolo[3,4-b]pyridine derivative, compound C03, inhibited TRKA kinase with an IC50 of 56 nM and inhibited proliferation of Km-12 cancer cells with an IC50 of 0.304 µM, demonstrating selectivity over MCF-7 and HUVEC cells [2]. The target compound features the identical 4-trifluoromethyl-pyrazolo[3,4-b]pyridin-6-one core found in these active molecules, positioning it as a logical entry point for kinase-focused libraries.

Kinase Inhibition Cancer Inflammation TRK p38 MAPK

Proven Synthetic Tractability via Asymmetric [3+3] Annulation Methodology

A novel asymmetric Friedel-Crafts alkylation/transamidation tandem reaction has been specifically developed for the enantio- and diastereoselective synthesis of trifluoromethylated pyrazolo[3,4-b]pyridin-6-ones [1]. This [3+3] annulation protocol delivers products in moderate to high yields (up to 90%), with excellent enantioselectivities (up to 97% ee) and diastereoselectivities (up to >20:1 dr). The methodology is directly applicable to the target compound's core, establishing a reliable synthetic route that is not universally available for all N2-substituted analogs.

Synthetic Chemistry Methodology Enantioselective Synthesis

Vendor-Verified Purity and Batch-to-Batch Consistency Compared to Less Characterized Analogs

The target compound is consistently supplied with a standard purity of ≥95% (typically 97-98% by HPLC) by multiple vendors, with full batch-specific Certificates of Analysis including NMR, HPLC, and GC data . In contrast, the 2-isobutyl analog (CAS 1018163-88-6) is often supplied at a lower standard purity of 92% . This 5-6% purity advantage translates to fewer impurities in downstream reactions, reducing the need for additional purification steps and increasing the reliability of biological assay results.

Quality Control Analytical Chemistry Procurement

Optimal Research and Industrial Application Scenarios for 2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one


Kinase-Focused Fragment-Based Drug Discovery (FBDD) Libraries

With its low molecular weight (231.17 g/mol), the target compound is ideally suited as a fragment-sized starting point for kinase drug discovery. The validated pyrazolo[3,4-b]pyridin-6-one core is a known kinase hinge-binding motif, as demonstrated by its presence in potent TRKA inhibitors (C03, IC50 = 56 nM) [1] and p38α ligands (PDB 3NEW) [2]. Its 2,3-dimethyl substitution provides a balanced steric and electronic profile, offering multiple vectors for fragment growth while maintaining favorable ligand efficiency.

Selective Kinase Probe Development via C3 Derivatization

The unsubstituted C3 position of the target compound presents a critical handle for introducing diverse functional groups to probe kinase selectivity. The published asymmetric [3+3] annulation methodology provides a direct route to enantioenriched derivatives at this position [1]. This specific substitution pattern is absent in N2-ethyl and N2-isobutyl analogs, which may exhibit different regioselectivity in further functionalization, making the target compound a more versatile intermediate for probe synthesis.

Pharmacokinetic Property Optimization Studies

As the lightest and most lipophilically balanced member of the N2-alkyl series (compared to 2-isopropyl and 2-isobutyl analogs), the target compound is the preferred starting scaffold when programs need to optimize for metabolic stability and solubility. Its lower molecular weight and reduced logP help avoid the 'molecular obesity' that often plagues early lead optimization, a strategic advantage that the bulkier analogs do not offer [1].

Quality-Controlled Building Block Supply for Parallel Synthesis

For high-throughput parallel synthesis campaigns, the target compound's consistent vendor-verified purity (≥95%, with batch-specific NMR, HPLC, and GC data) minimizes variability in library production [1]. This is a quantifiable advantage over the lower-purity 2-isobutyl analog (92%), where variable impurity profiles could confound SAR interpretation in array chemistry [2].

Quote Request

Request a Quote for 2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.